

Reproducibility of ODM-203 Experimental Findings: A Comparative Guide

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Compound of Interest

Compound Name: ODM-203

Cat. No.: B8093364

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This guide provides a comprehensive comparison of the experimental findings for **ODM-203**, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), with relevant alternative therapies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **ODM-203**'s performance and the reproducibility of its experimental results.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of **ODM-203** with other FGFR and/or VEGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM)

Target	ODM-203	Lucitanib	Dovitinib
FGFR1	11	85	8
FGFR2	16	425	1
FGFR3	6	-	1
FGFR4	35	-	13
VEGFR1	26	7	3
VEGFR2	9	17	13
VEGFR3	5	-	-

Note: "-" indicates data not readily available in the searched literature.

Table 2: In Vitro Cellular Assay Performance

Assay	Cell Line	ODM-203 (IC50, nM)	Lucitanib (IC50, nM)
Cell Proliferation	H1581 (FGFR1 amplified)	104	120
SNU16 (FGFR2 amplified)	126	120	
RT4 (FGFR3 fusion)	192	120	
HUVEC Tube Formation	-	33	1

Table 3: In Vivo Xenograft Model Efficacy

Model	Treatment	Dose (mg/kg/day)	Tumor Growth Inhibition (TGI)	Reference
RT4 (FGFR3 fusion)	ODM-203	20	37%	
ODM-203	40	92%		
AZD-4547	12.5	Significant		
Renca (syngeneic)	ODM-203	7	39%	
ODM-203	20	58%		
ODM-203	40	75%		
Sorafenib	40	Significant		

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure the reproducibility of the findings.

In Vitro Kinase Assays

- **Objective:** To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of recombinant protein kinases.
- **Methodology:** Standard radiometric kinase assays were utilized. Recombinant kinases (FGFR1, 2, 3, 4 and VEGFR1, 2, 3) were incubated with the test compound (**ODM-203**, Lucitanib, or Dovitinib) at varying concentrations. The reaction was initiated by the addition of [γ-33P]ATP. Following incubation, the kinase activity was measured by quantifying the incorporation of the radiolabel into a substrate peptide using a scintillation counter. IC50 values were calculated from the dose-response curves.

Cell Proliferation Assays

- **Objective:** To assess the anti-proliferative activity of the test compounds in cancer cell lines with known FGFR alterations.

- Cell Lines:
 - H1581 (human lung carcinoma, FGFR1 amplification)
 - SNU16 (human gastric carcinoma, FGFR2 amplification)
 - RT4 (human bladder cancer, FGFR3-TACC3 fusion)
- Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of the test compounds (**ODM-203** or Lucitanib) for 72-96 hours. Cell viability was assessed using a standard metabolism-based assay, such as the MTS or MTT assay. The absorbance was measured, and IC50 values were determined from the resulting dose-response curves.

HUVEC Tube Formation Assay

- Objective: To evaluate the in vitro anti-angiogenic potential of the test compounds.
- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
- Methodology: HUVECs were seeded on a layer of Matrigel in 96-well plates in the presence of varying concentrations of the test compounds (**ODM-203** or Lucitanib). The plates were incubated for a period sufficient to allow for the formation of capillary-like structures (tubes). The extent of tube formation was quantified by microscopy and image analysis. The IC50 value represents the concentration of the compound that inhibits tube formation by 50%.

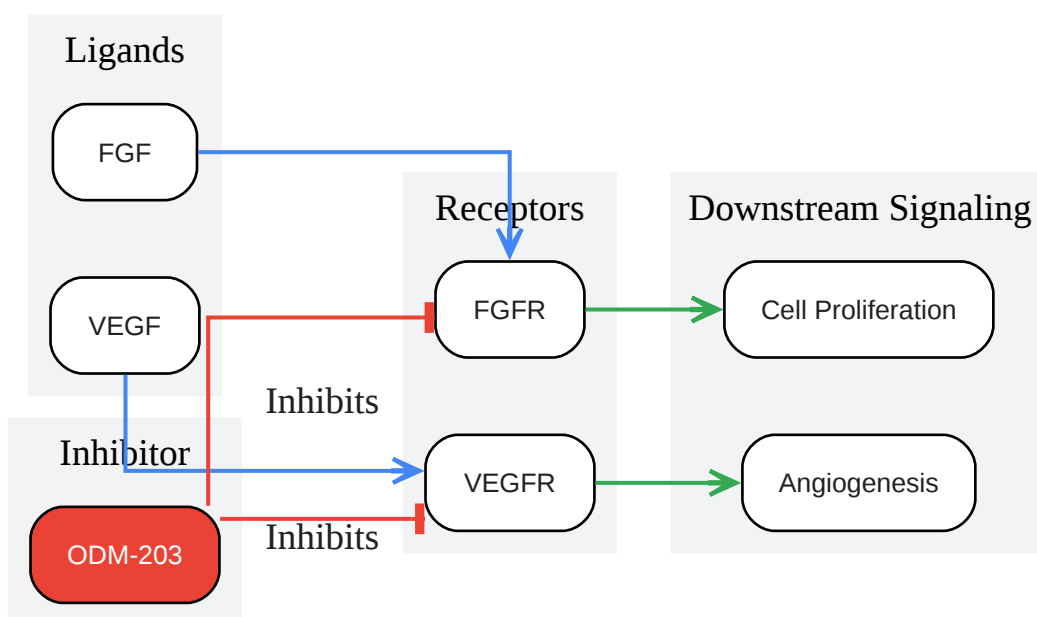
In Vivo Xenograft Models

- Objective: To evaluate the anti-tumor efficacy of the test compounds in vivo.
- Animal Models:
 - RT4 Xenograft: Athymic nude mice were subcutaneously injected with RT4 cells.
 - Renca Syngeneic Model: BALB/c mice were orthotopically injected with Renca (murine renal cell carcinoma) cells into the kidney capsule.

- **Treatment:** Once tumors reached a palpable size, mice were randomized into treatment groups and received daily oral administration of either vehicle control, **ODM-203**, AZD-4547, or Sorafenib at the indicated doses.
- **Efficacy Evaluation:** Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

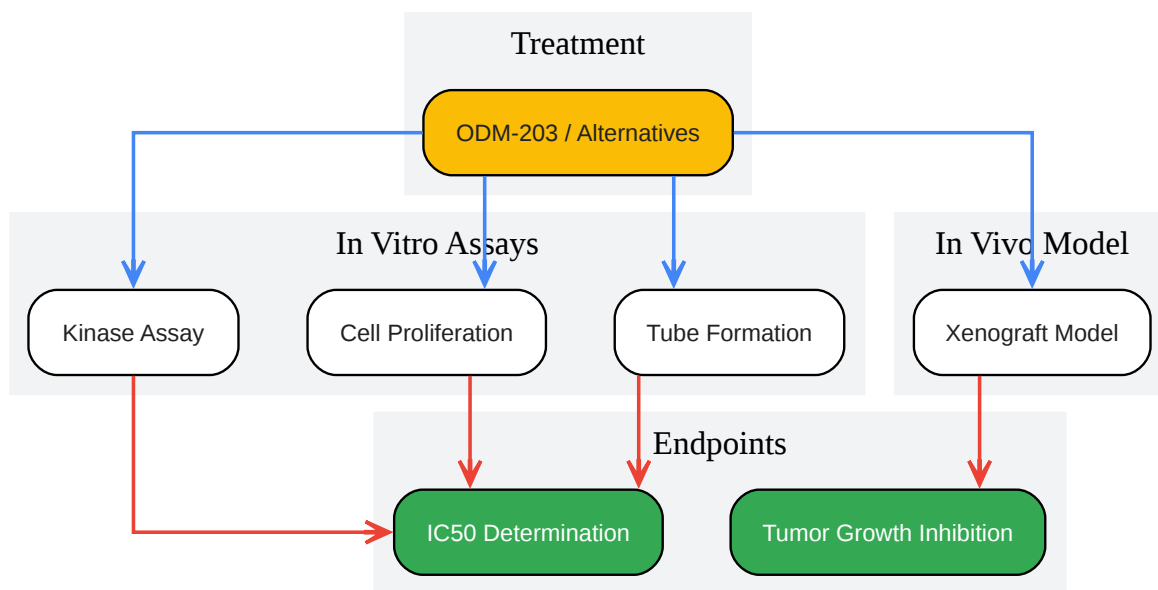
Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.



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Caption: **ODM-203** Signaling Pathway Inhibition.



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Caption: Experimental Workflow for **ODM-203** Evaluation.

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